1-[(5-Bromofuran-2-yl)methyl]piperidine
Overview
Description
1-[(5-Bromofuran-2-yl)methyl]piperidine is a chemical compound that features a brominated furan ring attached to a piperidine moiety
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body. The specific target of “1-[(5-Bromofuran-2-yl)methyl]piperidine” would depend on its specific structure and functional groups .
Mode of Action
The mode of action of “this compound” would depend on its specific target. Piperidine derivatives can act as agonists or antagonists at their target sites, modulating the activity of these targets .
Biochemical Pathways
The biochemical pathways affected by “this compound” would depend on its specific target and mode of action. Piperidine derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Factors such as its size, charge, and hydrophobicity can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. These effects could range from changes in cell signaling to alterations in gene expression .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-2-yl)methyl]piperidine typically involves the bromination of furan followed by a coupling reaction with piperidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The brominated furan is then reacted with piperidine under basic conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromofuran-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the furan ring.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) in ether.
Major Products:
- Substitution reactions yield various substituted piperidines.
- Oxidation reactions produce furanones or other oxygenated compounds.
- Reduction reactions result in dehalogenated or hydrogenated products.
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
- 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine
- 1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol
- 1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine
Comparison: 1-[(5-Bromofuran-2-yl)methyl]piperidine is unique due to its specific substitution pattern and the presence of both a brominated furan ring and a piperidine moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c11-10-5-4-9(13-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRBDCAPXCFMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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